

# Application of Glutaminyl Cyclase Inhibitor SEN177 in Cancer Research

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## Compound of Interest

Compound Name: *Glutaminyl cyclases-IN-1*

Cat. No.: *B12401065*

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## Introduction

Glutaminyl cyclases (QCs) are enzymes that catalyze the pyroglutamylation of N-terminal glutamine residues of proteins, a post-translational modification that can significantly impact protein stability and function.[1][2] The isoform Glutaminyl-peptide cyclotransferase-like (QPCTL), also known as isoQC, is of particular interest in oncology.[3][4] QPCTL is a Golgi-resident enzyme responsible for the pyroglutamylation of the "don't eat me" signal protein CD47 on the surface of cancer cells.[3][4][5] This modification is critical for the interaction of CD47 with its receptor, Signal-Regulatory Protein Alpha (SIRP $\alpha$ ), which is expressed on myeloid cells such as macrophages and neutrophils.[3][6][7] The CD47-SIRP $\alpha$  interaction transmits an inhibitory signal that prevents phagocytosis, allowing cancer cells to evade the innate immune system.[3][6][8]

SEN177 is a potent, orally available small molecule inhibitor of glutaminyl cyclases, including QPCTL.[1][8] By inhibiting QPCTL, SEN177 prevents the pyroglutamylation of CD47, thereby disrupting the CD47-SIRP $\alpha$  immune checkpoint.[1][5] This disruption "unmasks" cancer cells, making them susceptible to phagocytosis by macrophages and enhancing antibody-dependent cellular cytotoxicity (ADCC) by neutrophils.[3][5] These application notes provide an overview of the use of SEN177 in cancer research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

## Mechanism of Action

SEN177 functions as a catalytic inhibitor of QPCTL. By blocking the enzymatic activity of QPCTL within the Golgi apparatus, it prevents the conversion of the N-terminal glutamine of newly synthesized CD47 protein to pyroglutamate.<sup>[3][5]</sup> This unmodified CD47 is still expressed on the cell surface, but its ability to bind to SIRP $\alpha$  is significantly diminished.<sup>[5][9]</sup> Consequently, the "don't eat me" signal is abrogated, leading to enhanced recognition and elimination of tumor cells by the innate immune system.<sup>[3][4]</sup> This mechanism makes SEN177 a promising agent for cancer immunotherapy, particularly in combination with tumor-targeting antibodies.<sup>[5][10]</sup>

## Data Presentation

The following tables summarize the quantitative data for SEN177's inhibitory activity and its effects on cancer cells.

Table 1: In Vitro Inhibitory Activity of SEN177

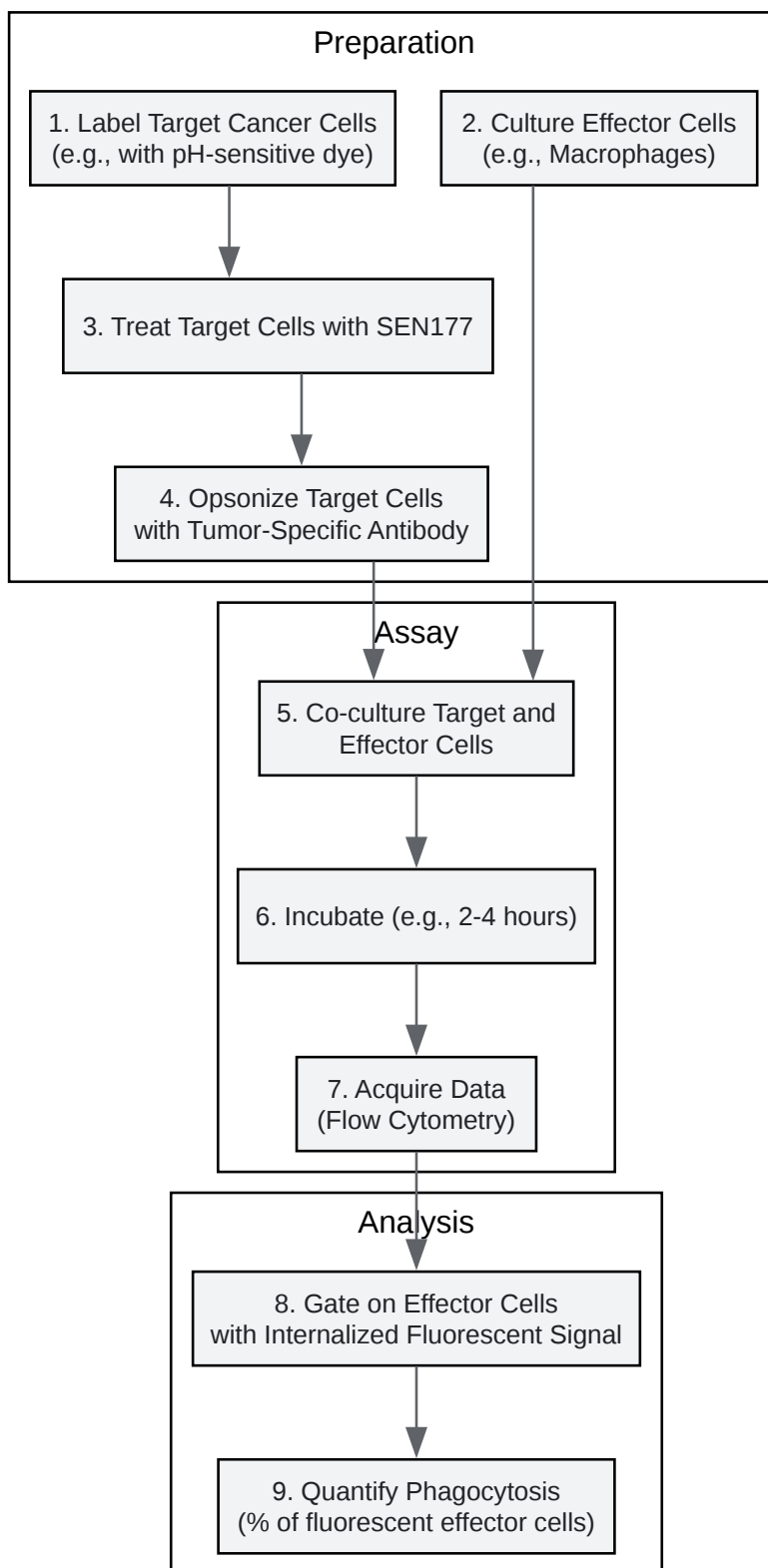
Target	Parameter	Value	Reference
Human Glutaminyl Cyclase (hQC)	Ki	20 nM	<sup>[1][8]</sup>
Human Glutaminyl Cyclase (hQC)	IC50	13 nM	<sup>[1]</sup>
QPCTL (isoQC)	IC50	13 nM	<sup>[5][8]</sup>
pGlu-CD47 formation in HEK293T cells	IC50	6.4 $\pm$ 0.7 nM (QP5020, a derivative)	<sup>[11]</sup>

Table 2: Cellular Activity of SEN177 in Cancer Cell Lines

Cell Line	Cancer Type	Assay	Concentration	Effect	Reference
MDA-MB-468	Breast Cancer	SIRP $\alpha$ -Fc binding	0.08-50 $\mu$ M	Dose-dependent reduction	<a href="#">[9]</a>
MDA-MB-468	Breast Cancer	ADCP (with EGFR antibody)	10 $\mu$ M	Significant enhancement	<a href="#">[1]</a>
Kyse-30	Esophageal Squamous Cell Carcinoma	ADCP (with EGFR antibody)	10 $\mu$ M	Significant enhancement	<a href="#">[1]</a>
A431	Epidermoid Carcinoma	SIRP $\alpha$ -Fc binding	10 $\mu$ M	Significant reduction	<a href="#">[9]</a>
A431	Epidermoid Carcinoma	ADCC (with Cetuximab)	10 $\mu$ M	Increased neutrophil-mediated ADCC	<a href="#">[5]</a>
Raji	Burkitt's Lymphoma	ADCP (with Rituximab)	Not specified	Increased phagocytosis	<a href="#">[5]</a>
8 different cell lines	Various	SIRP $\alpha$ -Fc staining	Not specified	Reduced staining in all lines	<a href="#">[5]</a>

## Mandatory Visualization

Caption: Mechanism of action of SEN177 in disrupting the CD47-SIRP $\alpha$  immune checkpoint.



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. sartorius.com [sartorius.com]
- 3. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for Measurement of Antibody-Dependent Cellular Phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRP $\alpha$  axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. ichor.bio [ichor.bio]
- 8. Functions of glutaminyl cyclase and its isoform in diseases | Visualized Cancer Medicine [vcm.edpsciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a potent benzonitrile-based inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL) with antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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